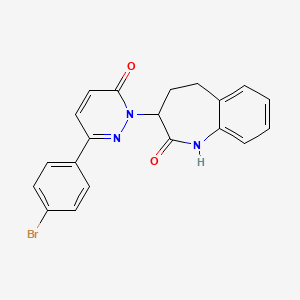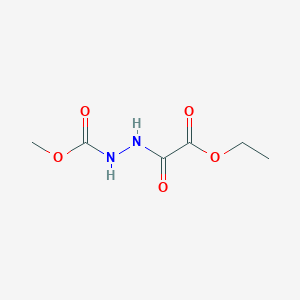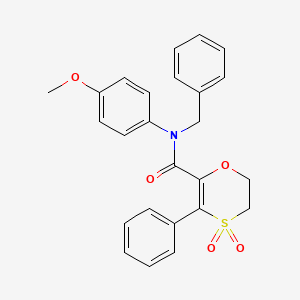![molecular formula C21H15FN4S2 B15106491 2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole](/img/structure/B15106491.png)
2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Triazoloquinoline Moiety: The triazoloquinoline group can be synthesized separately and then attached to the thiazole ring through nucleophilic substitution or other suitable reactions.
Final Assembly: The final compound is obtained by linking the sulfanyl group to the thiazole ring, often using thiol-based reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H15FN4S2 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C21H15FN4S2/c1-13-10-19-24-25-21(26(19)18-5-3-2-4-17(13)18)28-12-16-11-27-20(23-16)14-6-8-15(22)9-7-14/h2-11H,12H2,1H3 |
InChIキー |
HWVRBQIVFMISFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CSC(=N4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B15106408.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-methoxy-](/img/structure/B15106410.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15106420.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B15106428.png)

![Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B15106432.png)
![2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide](/img/structure/B15106442.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15106456.png)
![(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15106459.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15106462.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15106470.png)

![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B15106480.png)
